molecular formula C20H19N5O4S B3011516 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899751-03-2

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B3011516
CAS No.: 899751-03-2
M. Wt: 425.46
InChI Key: LKLFPWLFBAEWBZ-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound with the molecular formula C20H19N5O4S and a molecular weight of 425.5 g/mol . Its structure features a complex heterocyclic system based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, which is functionalized with a 5,5-dioxido group, a p-tolyl substituent, and a key oxalamide bridge linking the core to a pyridin-4-ylmethyl group . The presence of the oxalamide functional group is a significant feature, as this moiety is frequently employed in medicinal chemistry and materials science for its ability to participate in hydrogen bonding, which can be critical for molecular recognition and self-assembly processes . Compounds containing similar thienopyrazole scaffolds and amide functionalities have been investigated in various research areas, including as modulators of ion channels like TRPM8, which is a target for inducing cooling sensations . This suggests potential research applications in neuroscience and sensory biology. Furthermore, the structural complexity of this molecule makes it a candidate for exploration in the development of functional metal-organic frameworks (MOFs) , where organic linkers with specific binding sites are essential for creating materials with tailored properties for gas storage, separation, or catalysis . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13-2-4-15(5-3-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFPWLFBAEWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thieno[3,4-c]pyrazole family, which is known for diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of thieno[3,4-c]pyrazole derivatives followed by oxalamide formation. The structure can be characterized using various spectroscopic techniques such as IR and NMR.

Antioxidant Activity

Research has demonstrated that thieno[3,4-c]pyrazole compounds exhibit significant antioxidant properties . A study highlighted their effectiveness in protecting red blood cells from oxidative stress induced by toxic substances like 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds. For instance, the percentage of altered erythrocytes was significantly lower in groups treated with thieno[3,4-c]pyrazole derivatives compared to control groups exposed solely to toxins:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7a)12 ± 1.03
Thieno Compound (7b)0.6 ± 0.16
Thieno Compound (7e)28.3 ± 2.04
Thieno Compound (7f)3.7 ± 0.37
Thieno Compound (8)29.1 ± 3.05

This data indicates that certain derivatives can mitigate oxidative damage effectively.

Antimicrobial and Anticancer Properties

Thieno[3,4-c]pyrazole compounds have also been reported to possess antimicrobial and anticancer activities. In vitro studies have shown that these compounds inhibit various bacterial strains and exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been tested against human cancer cell lines with promising results in terms of cell viability reduction.

Case Studies

  • Antioxidant Effects in Fish : A study conducted on Clarias gariepinus demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative stress markers in erythrocytes when exposed to environmental toxins.
  • Cytotoxicity Against Cancer Cells : Another study evaluated the anticancer potential of these compounds against several human cancer cell lines, reporting a dose-dependent decrease in cell viability.

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

  • Benzo[d][1,3]dioxol-5-ylmethyl () : The methylenedioxy ring introduces additional oxygen atoms, raising molecular weight (468.5 vs. 439.5) and polarity, which may reduce membrane permeability.
  • 2-Hydroxyethyl () : The hydroxyl group in this analog (vs. pyridin-4-ylmethyl) significantly lowers molecular weight (364.4) and increases hydrophilicity, favoring solubility but possibly limiting blood-brain barrier penetration.

Aromatic Interactions and Binding Potential

  • Pyridin-4-ylmethyl (Target & ) : The pyridine nitrogen enables hydrogen bonding and π-stacking, critical for interactions with biological targets like kinases. This group is retained in the target compound and , suggesting shared binding mechanisms.

Research Findings and Inferences

Stability and Metabolic Considerations

  • Sulfone Group : The 5,5-dioxido moiety in all compounds enhances metabolic stability by resisting oxidative degradation, a common issue with thiophene derivatives .
  • Methoxy vs. Methyl : The 4-methoxyphenyl analog () may undergo O-demethylation metabolism, whereas the p-tolyl group (target compound) is more metabolically inert, favoring longer half-life.

Hypothetical Pharmacological Profiles

While direct bioactivity data are absent, structural analogs suggest:

  • Target Compound : Balanced hydrophobicity (p-tolyl) and polarity (sulfone, pyridine) likely optimize blood solubility and tissue penetration.
  • CAS 899989-38-9 () : The methoxy group could enhance binding to polar active sites but may increase off-target interactions due to higher electron density.
  • CAS 899750-99-3 () : The benzo[d][1,3]dioxole group may confer selectivity for enzymes with aromatic pockets (e.g., cytochrome P450 isoforms) but risks metabolic cleavage.

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